molecular formula C11H12ClN3O B1428150 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole CAS No. 1341367-65-4

4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole

Cat. No. B1428150
M. Wt: 237.68 g/mol
InChI Key: AUVAJDVVSIOYNY-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “4-methoxybenzyl” part refers to a benzyl group (a benzene ring with a CH2 group attached) that has a methoxy group (OCH3) attached to the 4th carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a benzyl group with a methoxy group at the 4th position .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a triazole ring are known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions .

Scientific Research Applications

Synthesis and Reactivity

4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is a compound of interest due to its versatile reactivity and potential applications in creating a variety of heterocyclic compounds. Its synthesis and subsequent reactions form the basis for exploring its utility in various scientific research applications.

  • The compound serves as a precursor in the synthesis of azole derivatives, including 1,2,3-triazoles, showcasing its importance in creating compounds with potential biological activities. For instance, it has been used to synthesize 4,5-dibromo-1H-1,2,3-triazoles through reactions with chloromethyl methyl ether, benzyl chloride, and 4-methoxybenzyl chloride under varying conditions. These derivatives further react with butyllithium to yield 5-substituted 1,2,3-triazoles, highlighting its utility in constructing complex molecular structures with high yields (Iddon & Nicholas, 1996).

Biological Activities

Exploring the biological activities of compounds derived from 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is crucial for identifying potential therapeutic applications.

  • Some novel heterocyclic compounds derived from this class of triazoles have been synthesized and evaluated for their lipase and α-glucosidase inhibition activities. These studies are pivotal for the development of new treatments for diseases like diabetes and obesity. For example, compounds with significant anti-lipase and anti-α-glucosidase activities have been reported, demonstrating the therapeutic potential of these derivatives (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVAJDVVSIOYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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